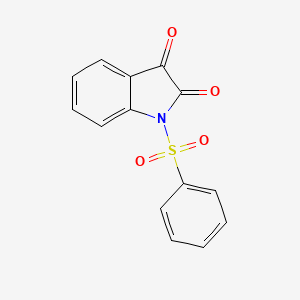

1-(Phenylsulfonyl)indoline-2,3-dione

Description

1-(Phenylsulfonyl)indoline-2,3-dione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound features a phenylsulfonyl group attached to the indoline-2,3-dione core, which imparts unique chemical and biological properties.

Properties

CAS No. |

58836-98-9 |

|---|---|

Molecular Formula |

C14H9NO4S |

Molecular Weight |

287.29 g/mol |

IUPAC Name |

1-(benzenesulfonyl)indole-2,3-dione |

InChI |

InChI=1S/C14H9NO4S/c16-13-11-8-4-5-9-12(11)15(14(13)17)20(18,19)10-6-2-1-3-7-10/h1-9H |

InChI Key |

ZGMRKYTWUQBXFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of 1-(Phenylsulfonyl)indoline-2,3-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfonyl)indoline-2,3-dione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under inert atmospheres.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted indoline-2,3-dione compounds.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of indole compounds, including 1-(phenylsulfonyl)indoline-2,3-dione, exhibit significant anticonvulsant properties. A study synthesized several indole derivatives and evaluated their efficacy using models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. The results indicated that these compounds restored neurotransmitter levels in the brain, suggesting a neuroprotective effect against seizures .

Anticancer Potential

The compound has shown promise in targeting specific cancer pathways. For instance, it has been investigated for its ability to inhibit the Hedgehog signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma. The compound's derivatives were found to exhibit potent activity against drug-resistant cancer cells by blocking key proteins involved in tumor growth .

Antiviral Activity

Recent studies have explored the antiviral properties of spirooxindole-based compounds derived from indole structures, including those related to 1-(phenylsulfonyl)indoline-2,3-dione. These compounds were evaluated for their effectiveness against SARS-CoV-2, demonstrating significant antiviral activity and safety profiles in vitro .

Synthesis of Indole Derivatives

1-(Phenylsulfonyl)indoline-2,3-dione serves as a versatile intermediate in the synthesis of various indole derivatives. Its unique chemical structure allows for modifications that lead to the formation of compounds with enhanced biological activities. For example, the synthesis of 1-(aryl)indoline-2,3-diones has been reported using this compound as a starting material, facilitating the creation of new pharmacologically active agents .

Building Block in Organic Synthesis

The compound is also utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in cycloaddition reactions and other synthetic pathways that yield complex molecular architectures suitable for further functionalization .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

1-(Phenylsulfonyl)indole-2,3-dione: Similar structure but with different biological activities.

1-(Phenylsulfonyl)indoline-2,3-dione derivatives: Various derivatives with modified functional groups.

Indole-2,3-dione: Lacks the phenylsulfonyl group but shares the indoline-2,3-dione core.

Uniqueness

1-(Phenylsulfonyl)indoline-2,3-dione is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

1-(Phenylsulfonyl)indoline-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its unique bicyclic structure, this compound has been investigated for potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 1-(Phenylsulfonyl)indoline-2,3-dione is C13H9NO3S, with a molar mass of approximately 253.28 g/mol. The compound features an indoline structure with a phenylsulfonyl group, which is crucial for its biological interactions.

Anticancer Properties

Research indicates that 1-(Phenylsulfonyl)indoline-2,3-dione exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies demonstrate that the compound can effectively target and inhibit the activity of certain kinases associated with tumor growth.

Table 1: Anticancer Activity Data

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (breast) | 15 | Inhibition of kinase activity | |

| A549 (lung) | 20 | Induction of apoptosis | |

| HeLa (cervical) | 10 | Cell cycle arrest |

Antimicrobial Activity

In addition to its anticancer effects, 1-(Phenylsulfonyl)indoline-2,3-dione has demonstrated antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 35 |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activities, which may be attributed to its ability to modulate inflammatory pathways. Research has indicated that it can reduce the secretion of pro-inflammatory cytokines in vitro.

The biological activity of 1-(Phenylsulfonyl)indoline-2,3-dione is believed to involve interaction with specific enzymes and receptors involved in cellular signaling pathways. These interactions can lead to altered gene expression and modulation of cell cycle dynamics.

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

- Study on Breast Cancer Cells : A study evaluated the effects of 1-(Phenylsulfonyl)indoline-2,3-dione on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 15 µM, primarily through apoptosis induction .

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Staphylococcus aureus and reported an MIC value of 25 µg/mL, suggesting promising applications in treating bacterial infections .

- Inflammatory Response Modulation : A recent investigation into the anti-inflammatory properties revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.